N-ethyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
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Overview
Description
N-ETHYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ETHYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the oxadiazole intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Ethylation and Methoxylation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties due to the presence of the sulfonamide group.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-ETHYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-ETHYL-3-METHYLBENZENAMINE: Shares the ethyl and methyl groups but lacks the oxadiazole and sulfonamide groups.
1-ETHYL-4-METHOXYBENZENE: Contains the ethyl and methoxy groups but lacks the oxadiazole and sulfonamide groups.
1-METHYL-4-(1-METHYLETHENYL)BENZENE: Contains a similar aromatic structure but differs in the functional groups attached.
Uniqueness: N-ETHYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to the combination of the oxadiazole ring, methoxy group, and sulfonamide group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-ethyl-4-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H21N3O4S/c1-4-22(27(23,24)17-11-9-16(25-3)10-12-17)13-18-20-19(21-26-18)15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3 |
InChI Key |
YAFILDYKOLMRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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